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Compound of Interest

Compound Name: OdvP2

Cat. No.: B1577231

Disclaimer: As of October 2025, publicly available scientific literature lacks specific biophysical
data for the recombinant VP2 protein of Odagmia ornata virus (OdVP2). Therefore, this
technical guide utilizes the well-characterized recombinant VP2 from Bluetongue virus (BTV), a
fellow member of the Reoviridae family, as a detailed exemplar. The data, protocols, and
pathways described herein serve as a comprehensive template for the potential
characterization of OdVP2.

Introduction

Viral Protein 2 (VP2) is a critical outer capsid protein that plays a pivotal role in the initial stages
of viral infection for many non-enveloped viruses. It is primarily responsible for host cell
recognition and attachment, making it a principal target for the host's neutralizing antibody
response. Consequently, recombinant VP2 is of significant interest to researchers in virology
and drug development for its potential use in subunit vaccines, diagnostic assays, and studies
of viral entry mechanisms. This guide provides an in-depth overview of the core biophysical
properties, experimental characterization protocols, and relevant biological pathways
associated with a representative recombinant VP2 protein.

Core Biophysical Data

Quantitative biophysical parameters are essential for the quality control, functional assessment,
and formulation of recombinant proteins. The following table summarizes the key biophysical
properties of recombinant Bluetongue virus (BTV) VP2.
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Note: The theoretical isoelectric point was calculated using the amino acid sequence of BTV-1
VP2 (UniProt ID: P12434) with a standard pl calculation tool.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the protocols for the expression, purification, and functional analysis

of recombinant VP2.

Recombinant Expression in E. coli
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This protocol describes the expression of a His-tagged VP2 protein in a prokaryotic system.

Gene Synthesis and Cloning: The gene encoding the full-length VP2 of BTV-1 is PCR
amplified. The product is then cloned into a pET-28a expression vector, which incorporates
an N-terminal His6-tag for subsequent purification.[1]

Transformation: The constructed pET28a-VP2 plasmid is transformed into competent E. coli
BL21(DE3) cells.

Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani
(LB) broth with kanamycin. The starter culture is then used to inoculate a larger volume of LB
broth. The culture is grown at 37°C with shaking until it reaches an optical density (OD600)
of 0.6-0.8. Protein expression is induced by the addition of isopropyl 3-D-1-
thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[1]

Expression: To enhance soluble protein expression, the culture is incubated at a reduced
temperature, for instance, 16°C for 10 hours.[1]

Cell Harvest: Cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C. The
cell pellet can be stored at -80°C or used immediately for purification.

Purification by Immobilized Metal Affinity
Chromatography (IMAC)

This protocol outlines the purification of the His-tagged VP2 protein.

e Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCI, 300 mM
NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. The
cells are lysed by sonication on ice.

 Clarification: The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to
pellet cellular debris. The supernatant containing the soluble His-tagged VP2 is collected.

« Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic
Acid) affinity column pre-equilibrated with lysis buffer.
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e Washing: The column is washed with a wash buffer (e.g., 50 mM Tris-HCI, 300 mM NacCl, 20
mM imidazole, pH 8.0) to remove non-specifically bound proteins.

» Elution: The His-tagged VP2 protein is eluted from the column using an elution buffer
containing a higher concentration of imidazole (e.g., 50 mM Tris-HCI, 300 mM NaCl, 250 mM
imidazole, pH 8.0).

» Buffer Exchange: The purified protein is dialyzed against a suitable storage buffer (e.g., PBS,
pH 7.4) to remove imidazole and for long-term stability.

o Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE, and its
identity is confirmed by Western blotting using an anti-His antibody.[1]

Hemagglutination Assay for Functional Analysis

This assay assesses the ability of recombinant VP2 to bind to sialic acids on the surface of red
blood cells, a key function for viral attachment.

o Preparation of Red Blood Cells (RBCs): A 1% suspension of sheep or human RBCs is
prepared in phosphate-buffered saline (PBS).

 Serial Dilution of VP2: The purified recombinant VP2 is serially diluted (two-fold) in a V-
bottom 96-well plate.

 Incubation: An equal volume of the 1% RBC suspension is added to each well containing the
diluted VP2.

o Observation: The plate is incubated at room temperature for 1-2 hours.

« Interpretation: Hemagglutination is indicated by the formation of a lattice structure (a uniform
reddish suspension) across the well. A lack of agglutination results in a tight button of RBCs
at the bottom of the well. The hemagglutination titer is the reciprocal of the highest dilution of
VP2 that causes complete hemagglutination.

Visualizations: Pathways and Workflows

Diagrams are provided to visually represent key biological pathways and experimental
processes related to recombinant VP2.
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Caption: Proposed cell entry pathway initiated by recombinant VP2 binding.
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Caption: Experimental workflow for recombinant VP2 production and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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